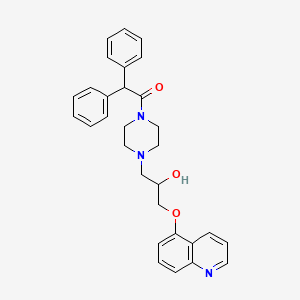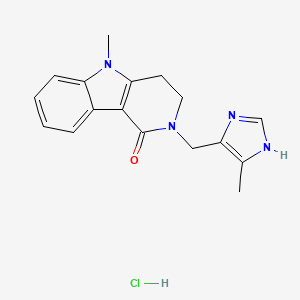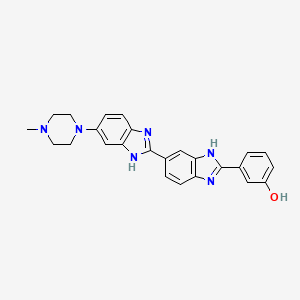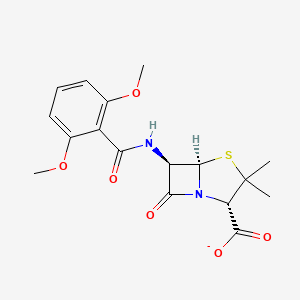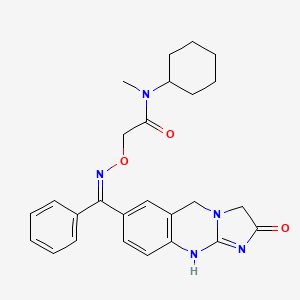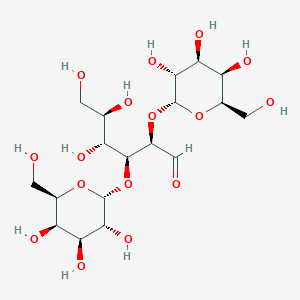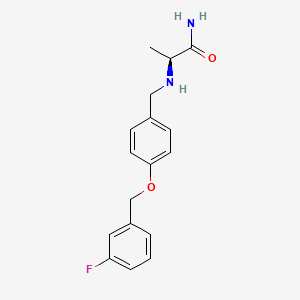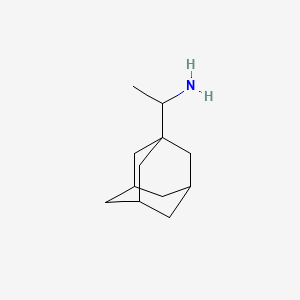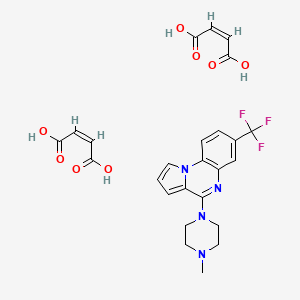
CGS 12066B dimaleato
Descripción general
Descripción
CGS 12066B is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (IC50 = 51 nM). It is selective for 5-HT1B over 5-HT1A and 5-HT2 receptors (IC50s = 876 and 6,480 nM, respectively), as well as α1-, α2-, and β-adrenergic, and dopamine D1 and D2 receptors (IC50s = >6,000, >1,000, >1,000, >5,000, and >5,000 nM, respectively). CGS 12066B inhibits forskolin-induced cAMP accumulation in opossum kidney cells when used at concentrations ranging from 0.001 to 1 µM. In vivo, CGS 12066B reduces 5-hydroxy-L-tryptophan (5-HTP) accumulation in the fronto-parietal cortex (ED50 = 7.92 µmol/kg) and induces dorsal raphe cell firing in rats (ED50 = 358 nmol/kg). It decreases interfemale and intermale aggression in Syrian hamsters.
5-HT1B full agonist, 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors. Centrally active following systemic administration.
Aplicaciones Científicas De Investigación
Agonista del Receptor de Serotonina
El dimaleato de CGS 12066B es un agonista completo de 5-HT 1B . Es 10 veces más selectivo que 5-HT 1A y 1000 veces más selectivo que los receptores 5-HT 2C . Esto lo convierte en una herramienta valiosa en el estudio de los receptores de serotonina, particularmente en el contexto de trastornos neurológicos y psiquiátricos donde estos receptores juegan un papel crucial.
Investigación del Sistema Nervioso Central
El compuesto es activo centralmente después de la administración sistémica . Esto significa que puede cruzar la barrera hematoencefálica e interactuar con el sistema nervioso central. Esta propiedad lo hace útil en la investigación relacionada con diversas condiciones neurológicas, que incluyen depresión, ansiedad y esquizofrenia.
Caracterización Bioquímica y Farmacológica
El dimaleato de CGS 12066B se ha utilizado en la caracterización bioquímica y farmacológica del receptor 5-HT 1B . Comprender las propiedades bioquímicas de este receptor puede proporcionar información sobre su papel en diversos procesos fisiológicos y posibles aplicaciones terapéuticas.
Estudios Conductuales
En estudios conductuales, se ha investigado el efecto de los ligandos del receptor 5-HT 1B sobre la autoadministración de sustancias utilizando dimaleato de CGS 12066B . Esto puede proporcionar información valiosa sobre el papel del receptor 5-HT 1B en la adicción y el abuso de sustancias.
Caracterización Funcional de los Receptores de Serotonina
El dimaleato de CGS 12066B se ha utilizado en la caracterización funcional de la señalización del receptor de serotonina 5-HT 1A y 5-HT 1B a través de los canales de K+ rectificadores internos activados por proteínas G . Esta investigación puede ayudar a comprender las complejas vías de señalización involucradas en la función del receptor de serotonina.
Mecanismo De Acción
Target of Action
CGS 12066B dimaleate, also known as Pyrrolo(1,2-a)quinoxaline, is a full agonist of the 5-HT1B receptor . This receptor is a subtype of the 5-HT1 (serotonin) receptors, which play a crucial role in various biological and neurological processes.
Mode of Action
As a full agonist, CGS 12066B dimaleate binds to the 5-HT1B receptors, mimicking the action of the natural ligand, serotonin . This binding activates the receptor, triggering a series of intracellular events. It is 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors .
Pharmacokinetics
It is mentioned that the compound is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert its effects within the central nervous system.
Análisis Bioquímico
Biochemical Properties
CGS 12066B dimaleate is a full agonist of the 5-HT 1B receptor . It is 10-fold selective over the 5-HT 1A receptor and 1000-fold selective over the 5-HT 2C receptor . This selectivity allows CGS 12066B dimaleate to interact specifically with 5-HT 1B receptors, influencing biochemical reactions involving these receptors .
Cellular Effects
CGS 12066B dimaleate, through its action on 5-HT 1B receptors, can influence various cellular processes. It is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert effects on central nervous system cells .
Molecular Mechanism
The molecular mechanism of action of CGS 12066B dimaleate involves its binding to 5-HT 1B receptors . As a full agonist, it can activate these receptors, leading to downstream effects such as changes in cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
CGS 12066B dimaleate is involved in serotonin-related metabolic pathways due to its action on 5-HT 1B receptors
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109028-10-6 | |
| Record name | Pyrrolo[1,2-a]quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (2Z)-2-butenedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109028-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


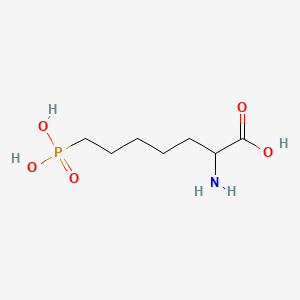
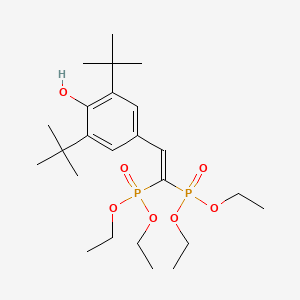
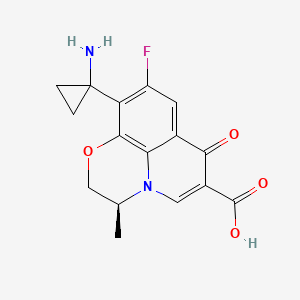
![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)

